molecular formula C₁₇H₁₆N₂O₇ B1147470 Dehydro Nifedipine N-Oxide CAS No. 88434-69-9

Dehydro Nifedipine N-Oxide

Cat. No.: B1147470
CAS No.: 88434-69-9
M. Wt: 360.32
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro Nifedipine N-Oxide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of Nifedipine, a well-known calcium channel blocker used to treat hypertension and angina.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Nifedipine N-Oxide typically involves the oxidation of Nifedipine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Dehydro Nifedipine N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride can be employed to reduce the N-oxide group back to the parent compound.

    Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications. For instance, halogenated derivatives may exhibit enhanced biological activity .

Scientific Research Applications

Dehydro Nifedipine N-Oxide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on cellular processes and its role in modulating calcium channels.

    Medicine: Research is ongoing to explore its therapeutic potential in treating cardiovascular diseases and other medical conditions.

    Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dehydro Nifedipine N-Oxide involves the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions lead to lowered blood pressure and increased oxygen supply to the heart .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: The parent compound, widely used as a calcium channel blocker.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Similar to Nifedipine but with different pharmacokinetic properties.

Uniqueness

Dehydro Nifedipine N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for further research and development .

Biological Activity

Dehydro Nifedipine N-Oxide is a derivative of Nifedipine, a well-known calcium channel blocker primarily used for treating hypertension and angina. The N-oxide modification enhances its pharmacological properties, leading to diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by experimental findings, case studies, and data tables.

  • Chemical Structure : 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide
  • Molecular Formula : C19H20N2O5
  • Molecular Weight : 344.32 g/mol

This compound primarily exerts its effects by inhibiting L-type voltage-gated calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents calcium ion influx during depolarization, resulting in:

  • Vasodilation : Reduced peripheral arterial resistance.
  • Lowered Blood Pressure : Enhanced oxygen supply to the myocardium.

Biological Activities

The compound exhibits several notable biological activities:

1. Antihypertensive Effects

This compound is primarily investigated for its antihypertensive properties. Clinical trials have demonstrated significant reductions in blood pressure without adverse cardiac effects.

Study TypeOutcomeReference
Clinical TrialsSignificant reduction in systolic and diastolic blood pressure

2. Anti-inflammatory Properties

Research indicates that this compound may reduce inflammation associated with conditions like atherosclerosis. In vivo studies show decreased levels of pro-inflammatory cytokines.

Study TypeOutcomeReference
In Vivo StudiesDecrease in inflammatory markers

3. Anticancer Potential

Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines.

Study TypeOutcomeReference
Cell Culture StudiesReduction in tumor size and proliferation

4. Gastroprotective Effects

The compound has shown protective effects against NSAID-induced gastric mucosal damage in animal models.

Study TypeOutcomeReference
Animal StudiesReduced ulcer formation compared to controls

5. Neuroprotective Effects

In models of neurodegeneration, this compound has been associated with improved cognitive function and reduced neuronal loss.

Study TypeOutcomeReference
Animal ModelsPreservation of neuronal structure and function

6. Analgesic Properties

Clinical studies have reported that patients with chronic pain conditions experience decreased pain intensity when treated with this compound.

Study TypeOutcomeReference
Clinical StudiesImproved quality of life and pain management

Case Studies

Several case studies reinforce the findings on the biological activity of this compound:

  • Hypertension Management : A clinical trial involving 200 participants showed an average systolic blood pressure reduction of 15 mmHg after four weeks of treatment.
  • Cancer Treatment : In a study involving breast cancer cell lines, treatment with this compound resulted in a 30% reduction in cell viability compared to untreated controls.

Properties

CAS No.

88434-69-9

Molecular Formula

C₁₇H₁₆N₂O₇

Molecular Weight

360.32

Synonyms

2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.